(1S)-N-ethyl-1-phenylethanamine IUPAC name and structure
(1S)-N-ethyl-1-phenylethanamine IUPAC name and structure
An In-Depth Technical Guide to (1S)-N-ethyl-1-phenylethanamine
Introduction
(1S)-N-ethyl-1-phenylethanamine is a chiral secondary amine that holds significance as a derivative of the versatile chiral building block, 1-phenylethylamine[1][2]. Understanding its precise nomenclature, stereochemical configuration, and synthetic pathways is crucial for researchers in organic synthesis and drug development. This guide provides a detailed examination of the compound's structure based on IUPAC naming conventions, a thorough analysis of its stereochemistry using the Cahn-Ingold-Prelog (CIP) priority rules, and a validated synthetic protocol for its preparation.
Part 1: IUPAC Nomenclature and Structural Elucidation
The systematic name provided by the International Union of Pure and Applied Chemistry (IUPAC), (1S)-N-ethyl-1-phenylethanamine , precisely describes the molecule's connectivity and spatial arrangement[3]. A systematic deconstruction of the name reveals the core structure:
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Ethanamine: The parent structure is a two-carbon alkyl chain (ethane) with a primary amine group (-NH2).
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1-Phenylethanamine: A phenyl group (-C6H5) is substituted at the first carbon (C1) of the ethanamine backbone. The amine group is also located at C1.
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N-ethyl: An ethyl group (-CH2CH3) is attached to the nitrogen atom of the amine, making it a secondary amine.
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(1S): This is the stereochemical descriptor for the chiral center at C1. It denotes a specific three-dimensional arrangement of the substituents, as determined by the Cahn-Ingold-Prelog (CIP) rules[4].
The combination of these components defines a unique molecule with a single stereocenter.
Compound Identification and Properties
A summary of the key identifiers and computed properties for (1S)-N-ethyl-1-phenylethanamine is provided below.
| Identifier/Property | Value | Source |
| IUPAC Name | (1S)-N-ethyl-1-phenylethanamine | PubChem[3] |
| CAS Number | 19302-28-4 | PubChem[3], Echemi[5] |
| Molecular Formula | C10H15N | PubChem[3], Echemi[5] |
| Molecular Weight | 149.23 g/mol | PubChem[3] |
| Synonyms | (-)-N-Ethyl-alpha-phenylethylamine, (S)-N-ethyl-alpha-methylbenzylamine | PubChem[3] |
| Topological Polar Surface Area | 12 Ų | Echemi[5] |
| Defined Stereocenter Count | 1 | Echemi[5] |
Part 2: Stereochemistry and the Cahn-Ingold-Prelog (CIP) System
The defining structural feature of this molecule is its chirality, which originates from the stereocenter at the first carbon (C1) of the ethylamine chain. This carbon is bonded to four different substituents: a phenyl group, a methyl group, an N-ethylamino group, and a hydrogen atom. The "(1S)" designation specifies the absolute configuration, which is determined using the CIP priority rules[4][6][7].
Assigning Priorities
The CIP system assigns priorities to the substituents based on the atomic number of the atoms directly attached to the chiral center. A higher atomic number corresponds to a higher priority[6][8].
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Priority 1: The N-ethylamino group (-NHCH2CH3). The nitrogen atom (Z=7) has a higher atomic number than the carbon atoms of the other groups.
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Priority 2: The phenyl group (-C6H5). The carbon atom of the phenyl group is bonded to other carbon atoms. When comparing it to the methyl group, we look at the next atoms in the chain; the phenyl carbon is bonded to (C, C, H) while the methyl carbon is bonded to (H, H, H). The carbon atom takes precedence over hydrogen, assigning the phenyl group a higher priority[9].
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Priority 3: The methyl group (-CH3). The carbon atom (Z=6) has a lower priority than the phenyl group's carbon attachments but a higher priority than hydrogen.
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Priority 4: The hydrogen atom (-H). The hydrogen atom (Z=1) has the lowest atomic number and thus the lowest priority.
Determining the Configuration
To determine the configuration, the molecule is oriented so that the lowest-priority group (the hydrogen atom) points away from the observer[6][8]. The direction traced from priority 1 to 2 to 3 is then observed.
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If the direction is counter-clockwise, the configuration is designated S (from the Latin sinister, meaning left).
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If the direction is clockwise, the configuration is designated R (from the Latin rectus, meaning right).
For (1S)-N-ethyl-1-phenylethanamine, this trace is counter-clockwise, confirming the 'S' configuration.
Part 3: Molecular Structure
The following diagram illustrates the two-dimensional chemical structure of (1S)-N-ethyl-1-phenylethanamine, using a wedge bond to represent the stereochemistry at the chiral center C1.
Part 4: Synthetic Protocol via Reductive Amination
The synthesis of (1S)-N-ethyl-1-phenylethanamine is efficiently achieved through the reductive amination of its precursor, (S)-1-phenylethylamine[10][11]. This method is advantageous as it preserves the stereochemical integrity of the chiral center. The reaction involves two main steps: the formation of an intermediate imine followed by its in-situ reduction.
Causality and Experimental Choices
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Starting Material: The use of enantiomerically pure (S)-1-phenylethylamine is critical. This compound is a widely available and relatively inexpensive chiral resolving agent and synthetic building block, making it an ideal starting point[1][2]. By starting with the correct enantiomer, the need for a challenging final-step chiral separation is obviated.
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Reaction Type: Reductive amination is a robust and high-yielding method for N-alkylation[2]. It proceeds under mild conditions, which helps prevent racemization of the stereocenter.
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Reagents: Acetaldehyde is used as the ethylating agent. Sodium borohydride (NaBH₄) is a common and selective reducing agent for the imine intermediate, chosen for its operational simplicity and safety compared to alternatives like catalytic hydrogenation.
Detailed Experimental Protocol
Reaction: (S)-1-phenylethylamine + Acetaldehyde → Imine Intermediate → (1S)-N-ethyl-1-phenylethanamine
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Reaction Setup: To a solution of (S)-1-phenylethylamine (1.0 eq) in a suitable solvent such as methanol (MeOH) in a round-bottom flask, add acetaldehyde (1.1 eq) dropwise at 0 °C.
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Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Cool the mixture again to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
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Quenching and Workup: After the reduction is complete (as monitored by TLC), slowly quench the reaction by adding distilled water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure (1S)-N-ethyl-1-phenylethanamine.
Conclusion
(1S)-N-ethyl-1-phenylethanamine is a chiral secondary amine whose structure and absolute configuration are unambiguously defined by its IUPAC name. The application of the Cahn-Ingold-Prelog priority rules provides a systematic method for confirming the (S) configuration at its single stereocenter. Its synthesis is reliably performed via a stereoretentive reductive amination of the commercially available (S)-1-phenylethylamine, demonstrating a practical and efficient route for its preparation in laboratory and industrial settings. This guide provides the foundational technical details necessary for the confident handling and synthesis of this compound by research professionals.
References
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National Center for Biotechnology Information. (S)-(-)-N-Ethyl-N-(1-phenylethyl)amine. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. 1-Phenethylamine, (-)-. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (R)-(+)-N-Ethyl-N-(1-phenylethyl)amine. PubChem Compound Database. [Link]
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OpenOChem Learn. CIP (Cahn-Ingold-Prelog) Priorities. [Link]
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Wikipedia. Cahn–Ingold–Prelog priority rules. [Link]
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University of Calgary. Assigning Group Priorities - The Cahn, Ingold, Prelog rules. [Link]
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YouTube. Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. [Link]
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Fiveable. Cahn-Ingold-Prelog Priority Rules Definition. [Link]
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Wikipedia. 1-Phenylethylamine. [Link]
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Csomós, P., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. [Link]
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Chemsrc. (R)-(+)-1-Phenylethylamine. [Link]
- Google Patents.
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